4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol
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Overview
Description
4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol: is a heterocyclic compound that combines an imidazo[1,2-a]pyrimidine core with a methoxyphenol substituent. Let’s break down its features:
Preparation Methods
Several synthetic approaches exist for constructing imidazo[1,2-a]pyrimidines. Common methods include:
Multicomponent Reactions (MCRs): These efficient strategies involve the simultaneous assembly of multiple components. For example, a one-pot MCR combining an aldehyde, an amine, and a carbonyl compound can yield imidazo[1,2-a]pyrimidines.
Condensation Reactions: Imidazo[1,2-a]pyrimidines can be synthesized via condensation of appropriate precursors.
Intramolecular Cyclizations: Intramolecular reactions lead to the formation of the fused ring system.
Carbon–Hydrogen (C–H) Activation: Functionalization of C–H bonds in aromatic compounds can provide access to imidazo[1,2-a]pyrimidines.
Industrial production methods may involve scalable versions of these synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: The specific products depend on the reaction conditions and substituents. Regioselectivity plays a crucial role.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse biological activities.
Biology: Investigated for interactions with cellular targets.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other imidazo[1,2-a]pyrimidines.
Similar Compounds: Explore related structures, e.g., other imidazo[1,2-a]pyrimidines or phenolic derivatives.
Properties
CAS No. |
879609-88-8 |
---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H20N4O2/c1-13-6-4-7-14(2)18(13)23-20-19(24-21-22-10-5-11-25(20)21)15-8-9-16(26)17(12-15)27-3/h4-12,23,26H,1-3H3 |
InChI Key |
MXKFMJHOUMYZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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